

# In-Depth NMR Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzonitrile

Cat. No.: B1316493

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This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **2-Hydroxy-6-methylbenzonitrile**. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the spectral data and the methodologies for its acquisition.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Hydroxy-6-methylbenzonitrile** provides detailed information about the proton environments within the molecule. The aromatic protons and the methyl group protons are distinctly resolved, and their chemical shifts and coupling patterns are indicative of their positions relative to the hydroxyl and nitrile functional groups.

Table 1:  $^1\text{H}$  NMR Data for **2-Hydroxy-6-methylbenzonitrile**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	7.38	d	8.4
H4	6.82	t	8.4
H5	6.95	d	8.4
-CH <sub>3</sub>	2.45	s	-
-OH	5.30	br s	-

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the electronic environment of each carbon atom in **2-Hydroxy-6-methylbenzonitrile**. The chemical shifts are influenced by the electronegativity of the attached functional groups and the overall electronic structure of the aromatic ring.

Table 2: <sup>13</sup>C NMR Data for **2-Hydroxy-6-methylbenzonitrile**

Carbon Assignment	Chemical Shift (δ, ppm)
C1 (C-CN)	117.5
C2 (C-OH)	158.0
C3	134.0
C4	120.5
C5	125.0
C6 (C-CH <sub>3</sub> )	138.0
-CN	116.0
-CH <sub>3</sub>	20.0

## Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **2-Hydroxy-6-methylbenzonitrile** with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of **2-Hydroxy-6-methylbenzonitrile** with atom numbering for NMR assignments.

## Experimental Protocols

The following is a general experimental protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of benzonitrile derivatives.

#### 4.1. Sample Preparation

- Weigh approximately 5-10 mg of the **2-Hydroxy-6-methylbenzonitrile** sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

#### 4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

For <sup>1</sup>H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
- Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16 scans.
- Temperature: 298 K (25 °C).

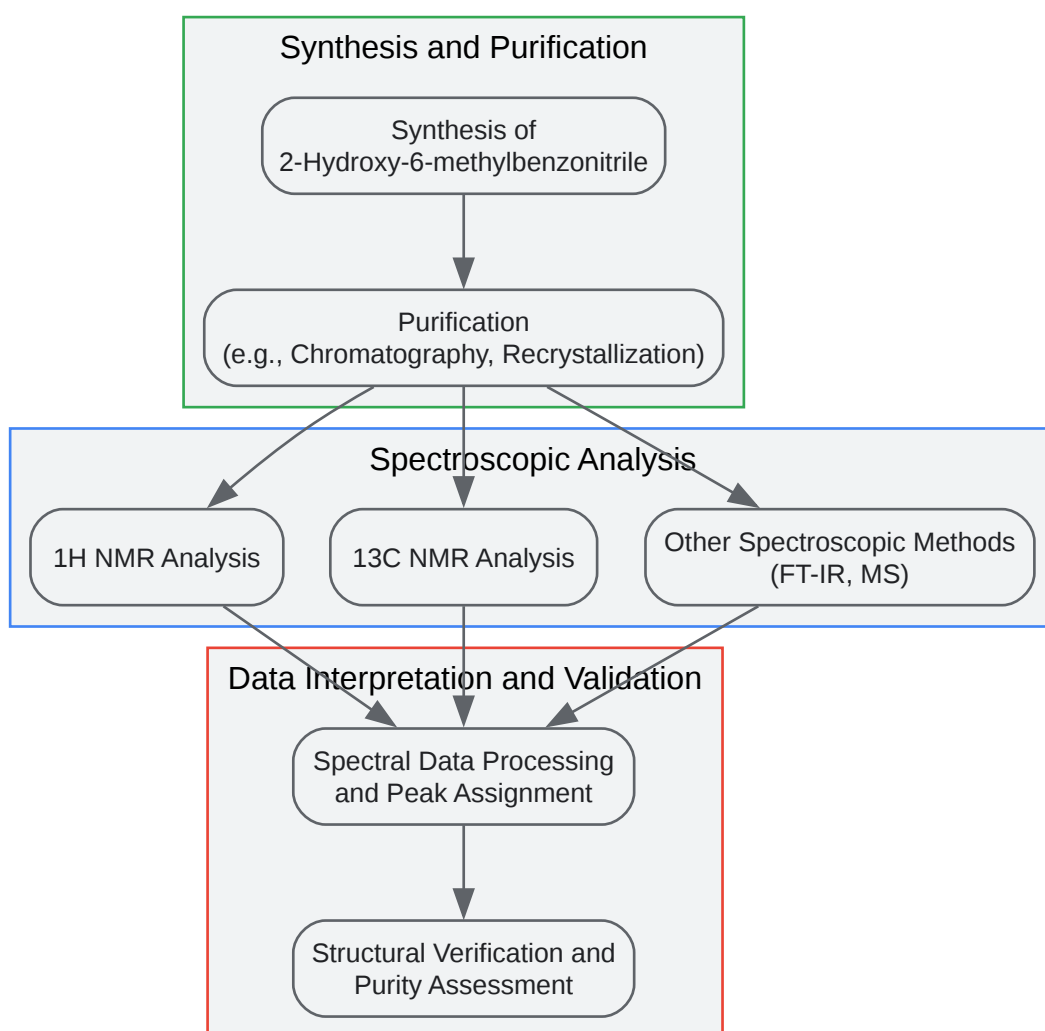
For <sup>13</sup>C NMR:

- Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
- Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of  $^{13}\text{C}$ .

## Logical Workflow for Spectroscopic Characterization

The process of characterizing a novel benzonitrile derivative involves a systematic workflow combining experimental analysis and computational validation.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Hydroxy-6-methylbenzonitrile**.

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